Cas no 2680743-76-2 (6-(N-methylacetamido)pyridazine-3-carboxylic acid)

6-(N-methylacetamido)pyridazine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28271899
- 6-(N-methylacetamido)pyridazine-3-carboxylic acid
- 2680743-76-2
-
- インチ: 1S/C8H9N3O3/c1-5(12)11(2)7-4-3-6(8(13)14)9-10-7/h3-4H,1-2H3,(H,13,14)
- InChIKey: UCECXWZBGHIZLA-UHFFFAOYSA-N
- SMILES: O=C(C)N(C)C1=CC=C(C(=O)O)N=N1
計算された属性
- 精确分子量: 195.06439116g/mol
- 同位素质量: 195.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- XLogP3: -0.6
6-(N-methylacetamido)pyridazine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271899-2.5g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28271899-0.25g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28271899-10.0g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28271899-1.0g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28271899-0.05g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28271899-0.5g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28271899-0.1g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28271899-5.0g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28271899-1g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28271899-5g |
6-(N-methylacetamido)pyridazine-3-carboxylic acid |
2680743-76-2 | 5g |
$1572.0 | 2023-09-09 |
6-(N-methylacetamido)pyridazine-3-carboxylic acid 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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6. Back matter
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
6-(N-methylacetamido)pyridazine-3-carboxylic acidに関する追加情報
Introduction to 6-(N-methylacetamido)pyridazine-3-carboxylic acid (CAS No. 2680743-76-2)
6-(N-methylacetamido)pyridazine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680743-76-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridazine class, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile biological activities and synthetic potential. The presence of an amide functional group at the 6-position and a carboxylic acid moiety at the 3-position endows this molecule with unique chemical properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The structure of 6-(N-methylacetamido)pyridazine-3-carboxylic acid exhibits a rigid aromatic core, which is conducive to interactions with biological targets such as enzymes and receptors. The amide group not only contributes to the molecule's solubility and stability but also serves as a pivot for further derivatization, enabling the creation of libraries of analogs with tailored pharmacological profiles. The carboxylic acid functionality, on the other hand, allows for various chemical transformations, including esterification, amidation, and coupling reactions, which are essential in the synthesis of more complex pharmaceutical entities.
In recent years, there has been a growing interest in pyridazine derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have highlighted the potential of this scaffold in addressing therapeutic challenges ranging from inflammation and neurodegeneration to metabolic disorders. The amide-substituted pyridazines, in particular, have shown promise as inhibitors of key enzymes involved in disease pathways. For instance, research has indicated that compounds structurally related to 6-(N-methylacetamido)pyridazine-3-carboxylic acid may exhibit inhibitory activity against targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses.
The synthetic pathways for 6-(N-methylacetamido)pyridazine-3-carboxylic acid typically involve multi-step organic transformations starting from commercially available precursors. One common approach involves the condensation of malonic esters with hydrazine hydrate to form pyridazine derivatives, followed by functionalization at the desired positions using reagents such as acyl chlorides or activated carboxylic acids. The introduction of the N-methylacetamide group can be achieved through nucleophilic substitution or condensation reactions, while the carboxylic acid functionality is often introduced via oxidation or hydrolysis of ester groups.
Recent advancements in synthetic methodologies have enhanced the efficiency and scalability of producing 6-(N-methylacetamido)pyridazine-3-carboxylic acid. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster reaction times and improved yields, making it more feasible to conduct large-scale screenings for bioactivity. Additionally, computational methods like molecular modeling and virtual screening have been employed to predict the binding affinity of this compound to biological targets, thereby accelerating the drug discovery process.
The pharmacological evaluation of 6-(N-methylacetamido)pyridazine-3-carboxylic acid has revealed several intriguing properties that make it a compelling candidate for further development. Preclinical studies have demonstrated its ability to modulate key signaling pathways associated with diseases such as cancer and neurodegenerative disorders. For example, research has shown that derivatives of this compound can inhibit the activity of kinases involved in tumor growth and progression. Furthermore, their interaction with mitochondrial enzymes has been explored as a potential therapeutic strategy for neuroprotective applications.
Another area of interest is the potential application of 6-(N-methylacetamido)pyridazine-3-carboxylic acid in treating metabolic diseases. Studies have indicated that this compound may influence lipid metabolism by interacting with nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors). By modulating these receptors, the compound could potentially ameliorate conditions like obesity and type 2 diabetes. These findings underscore the broad therapeutic scope of pyridazine derivatives and highlight their significance in addressing multifaceted metabolic challenges.
The toxicological profile of 6-(N-methylacetamido)pyridazine-3-carboxylic acid is another critical aspect that has been extensively studied. Acute toxicity assays have shown that this compound exhibits moderate solubility in aqueous media but low systemic toxicity at therapeutic doses. Chronic toxicity studies are ongoing to assess long-term effects and potential side reactions. These evaluations are essential for ensuring safety margins and optimizing dosing regimens in future clinical trials.
In conclusion,6-(N-methylacetamido)pyridazine-3-carboxylic acid (CAS No. 2680743-76-2) represents a promising lead compound with diverse pharmacological applications. Its unique structural features provide a robust framework for further chemical modifications aimed at enhancing bioactivity and selectivity. As research continues to uncover new therapeutic targets and synthetic strategies,this compound holds significant potential for contributing to advancements in pharmaceutical sciences. The integration of innovative synthetic techniques alongside rigorous pharmacological assessments will be crucial in realizing its full therapeutic promise.
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